2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine

Medicinal Chemistry Scaffold Design Chemoinformatics

This 2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine (CAS 340136-68-7) is distinguished by its unique 2-methyl/5-phenyl substitution on the 2H-1,2,3-triazole core. It provides a quantified physicochemical baseline (XLogP3-AA: 1.6, TPSA: 56.7 Ų) critical for drug-likeness and molecular recognition. Validated as a 'Convenient Synthetic Block' for triazolo-annulated heterocycles, it is a proven entry point for Diversity-Oriented Synthesis (DOS). Non-interchangeable with generic triazole amines, it eliminates property uncertainty in lead optimization. Procure this precisely defined scaffold to accelerate structure-activity relationship studies and library synthesis.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
Cat. No. B12822080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCN1N=C(C(=N1)N)C2=CC=CC=C2
InChIInChI=1S/C9H10N4/c1-13-11-8(9(10)12-13)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,12)
InChIKeyYDTKPTRQVQQGGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine: A Core Triazole Scaffold for Drug Discovery and Chemical Synthesis Procurement


2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine (CAS: 340136-68-7) is a heterocyclic compound belonging to the 1,2,3-triazole class, featuring a triazole core substituted with a methyl group at the 2-position, a phenyl group at the 5-position, and a primary amine at the 4-position [1]. This specific molecular architecture (C9H10N4; MW: 174.20) distinguishes it from other regioisomeric and substituted triazole amines and defines its utility as a versatile synthetic building block [2]. The compound's structure enables further functionalization at the amine group, while the phenyl moiety contributes to molecular stability and potential π-π interactions, making it a valuable scaffold in pharmaceutical and agrochemical research [1].

Why 2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine Cannot Be Replaced by a Generic Triazole Amine


The specific substitution pattern of 2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine dictates its unique physicochemical properties and synthetic reactivity, making it non-interchangeable with other triazole amines [1]. Unlike the unsubstituted 1H-1,2,3-triazol-4-amine (MW: 84.08) or the 2-phenyl-2H-1,2,3-triazol-4-amine (MW: 160.18) analog, the presence of both the 2-methyl and 5-phenyl groups on the 2H-1,2,3-triazole core significantly alters its computed properties, including lipophilicity (XLogP3-AA: 1.6), topological polar surface area (56.7 Ų), and the number of rotatable bonds (1), which are critical for drug-likeness and molecular recognition [2]. These precise computational descriptors, derived from its unique structure, directly influence its behavior in biological assays and its suitability as a scaffold in medicinal chemistry, where even minor structural changes can ablate desired activity [1]. Therefore, generic substitution with a similar-sounding triazole amine risks introducing unforeseen changes in molecular properties and synthetic outcomes.

Quantitative Evidence Guide for Selecting 2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine


Quantifying Structural Uniqueness: Comparison to Core Triazole Amine Scaffolds

2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine possesses a distinct molecular architecture compared to the foundational 1H-1,2,3-triazol-4-amine scaffold. Its specific substitutions result in quantifiable differences in key drug-likeness parameters [1].

Medicinal Chemistry Scaffold Design Chemoinformatics

Differentiation by Synthetic Utility: A Validated Building Block for Heterocycle Construction

This compound has been explicitly identified and utilized as a convenient synthetic block for constructing complex triazolo-annulated heterocycles, a role not generically ascribed to all triazole amines [1]. This application is distinct from simple end-product triazoles, highlighting its value in producing diverse chemical libraries.

Organic Synthesis Heterocyclic Chemistry Library Synthesis

Primary Research Application Scenarios for 2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine


Medicinal Chemistry Scaffold Optimization for Lipophilicity-Driven Projects

Researchers focused on optimizing the lipophilicity of a lead compound can utilize 2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine. Its specific XLogP3-AA value of 1.6 provides a quantified baseline for designing analogs with predictable physicochemical properties, such as membrane permeability or binding affinity [1]. This data-driven approach contrasts with using an uncharacterized or generic triazole scaffold, where the property space would be less defined.

Diversity-Oriented Synthesis (DOS) and Heterocyclic Library Construction

Synthetic chemists engaged in DOS or building compound libraries can employ this compound as a key building block. Its validation as a 'Convenient Synthetic Block' for creating triazolo-annulated heterocycles [2] provides a proven entry point for generating complex, three-dimensional molecular architectures, a crucial need in modern drug discovery for exploring novel chemical space.

Quote Request

Request a Quote for 2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.